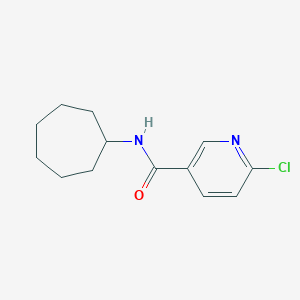
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide works by inhibiting HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
As mentioned earlier, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide works by inhibiting HDAC enzymes. HDACs are responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDACs, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide leads to the accumulation of acetylated histones, which promotes the activation of tumor suppressor genes and the repression of oncogenes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has also been shown to have anti-inflammatory effects. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. This makes it a potential therapeutic agent for a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide selectively targets HDAC1 and HDAC3, which are the most important HDAC enzymes for anti-cancer activity. This makes it a potentially safer and more effective therapeutic agent. However, one of the limitations of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
Métodos De Síntesis
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide can be synthesized using a multi-step process starting from 5-methylisoxazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with 3-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 5-methylisoxazole-3-amine to form the final product, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
Propiedades
Nombre del producto |
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-8-4-3-5-10(6-8)17(14,15)13-11-7-9(2)16-12-11/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
DQTXDIBZLKUVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=C2)C |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)
